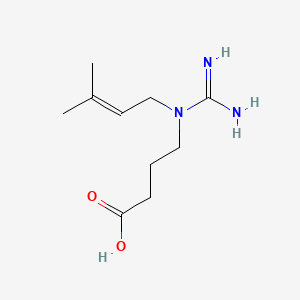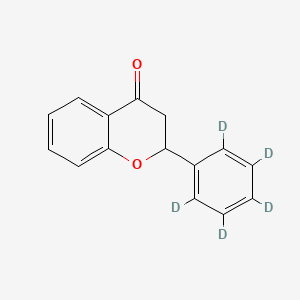
Flavanone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavanone-d5 is a biochemical used in proteomics research . It has a molecular formula of C15H7D5O2 and a molecular weight of 229.29 . It has been used in a wide range of laboratory experiments to understand its impacts on biological systems . Notably, it has been used to explore the biochemical and physiological effects of flavanones on various biological systems .
Synthesis Analysis
Flavanones can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis
Flavanones, including this compound, feature a main 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The molecular structure of flavanones largely determines what moieties are essential for affinity with the receptors .Chemical Reactions Analysis
Flavanones can be readily converted into flavones via further oxidation processes . The synthesis of flavanones generally requires harsh conditions such as acidic or basic reflux conditions for cyclization .Physical And Chemical Properties Analysis
Flavanones are natural polyphenolic compounds derived as secondary metabolites from plants . They have been known to play multiple roles in plants including UV filtration, detoxifying agents, symbiotic nitrogen fixation, self-healing agents, and floral pigmentation .Scientific Research Applications
Antiviral Properties
Flavanone derivatives, such as those in the flavanoids family, have demonstrated effectiveness in inhibiting infections by various viruses. For instance, specific flavanoids were found more effective than others in selectively inhibiting HIV-1, HIV-2, or SIV infections. This inhibition mechanism involves an irreversible interaction with gp120 to inactive virus infectivity and block infection (Mahmood et al., 1993).
Cardiovascular Health
Flavonoids, including flavanones, have shown promise in cardiovascular health, particularly in managing hypertension. They exert cardio-vasculoprotective effects and may reduce the onset or progression of cardiovascular diseases. Observational studies have found inverse associations between flavanone intake and the risk of ischemic stroke. The antihypertensive effects of flavonoids are mediated through various mechanisms, such as increasing nitric oxide bioavailability and modulating vascular ion channel activity (Maaliki et al., 2019).
Antioxidant Activity
Flavonoids, including flavanones, are known for their antioxidant properties. A study analyzed flavanone structures and their antioxidant activity, noting the influence of hydroxyl groups on the properties of flavonoids and the role of aromaticity in their antioxidant activity. This is crucial in understanding their biological activities and designing molecules with low toxicity and high activity (de Souza Farias et al., 2021).
Neuroprotective Effects
The Nrf2/HO-1 axis, which is crucial for cellular defense mechanisms, has been identified as a target for flavanones like pinocembrin, naringenin, and eriodictyol. These flavanones, despite being weaker free radical scavengers, have shown potential in ameliorating oxidative stress in cellular and animal models, particularly in terms of neuroprotection (Habtemariam, 2019).
Anti-Diabetic Effects
Flavonoids, including flavanones, have been researched for their potential anti-diabetic effects. Studies have demonstrated their ability to improve the pathogenesis of diabetes and its complications by regulating glucose metabolism and hepatic enzyme activities. These effects are observed across various flavonoid subclasses, with specific dietary flavonoids showing promise in diabetes management (Al-Ishaq et al., 2019).
Anti-Cancer Properties
Flavanones, as part of the broader flavonoid family, have also been studied for their potential anticancer activities. They are known to modulate reactive oxygen species-scavenging enzyme activities, induce apoptosis, and suppress cancer cell proliferation and invasiveness. These properties make them important for consideration in cancer therapy and prevention (Kopustinskiene et al., 2020).
Mechanism of Action
Target of Action
Flavanones, including Flavanone-d5, primarily target enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in starch digestion, and their inhibition can have significant effects on blood glucose levels, making flavanones potential antidiabetic agents .
Mode of Action
Flavanones interact with their targets, inhibiting their activity and leading to changes in the metabolic processes they control. For instance, the inhibition of α-glucosidase and α-amylase slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . Flavanones also target multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
Biochemical Pathways
Flavanones affect several biochemical pathways. They are involved in the regulation of flavonoid biosynthesis, which is crucial for plant growth and stress resistance . They also influence the transport framework responsible for flavonoid transport . Moreover, flavanones regulate polar auxin transport by acting on the auxin export carrier PIN-FORMED (PIN) in the form of ATP-binding cassette subfamily B/P-glycoprotein (ABCB/PGP) transporter .
Pharmacokinetics
The pharmacokinetics of flavanones involve their absorption, distribution, metabolism, and excretion (ADME). After oral administration, flavanones are rapidly absorbed and reach peak plasma concentrations within a few hours . Their bioavailability is generally low due to extensive first-pass metabolism . The conjugated forms of these flavanones represent more than 95% of the plasma concentration .
Result of Action
The action of flavanones results in various molecular and cellular effects. They exhibit anti-inflammatory and anticancer activities and enhance the immune system . They also function as antioxidants, scavenging free radicals and providing protection from oxidative stress and related diseases . Moreover, flavanones have been associated with reduced risk of cancer and coronary diseases, tumor growth prevention, and insulin secretion improvement .
Action Environment
The action, efficacy, and stability of flavanones can be influenced by various environmental factors. For instance, stress factors can stimulate the accumulation of flavanones in plants by regulating the expression of flavonoid synthase genes . Additionally, the presence of mono- and disaccharide moieties in flavanone glycosides increases their water solubility and bioavailability .
Safety and Hazards
Future Directions
Flavanones have been a potential source in the search for leading compounds and biologically active components . They have been the focus of much research and development in recent years . Future researchers can potentially transform the landscape of plant-based product development across the food and beverage, pharmaceutical, and cosmetic industries, ultimately benefiting consumers worldwide .
Biochemical Analysis
Biochemical Properties
Flavanone-d5, like other flavonoids, interacts with various enzymes, proteins, and other biomolecules. It is involved in the flavonoid biosynthetic pathway, playing a crucial role in the regulation of flavonols and anthocyanidins accumulation . The hydrophobicity of flavanones like this compound well correlates with the incidence of hydroxyl/methoxy groups and with sugar units .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It has been shown to exhibit anti-inflammatory and anticancer activities and enhance the immune system . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can catalyze the hydroxylation of naringenin to yield dihydrokaempferol, a precursor of anthocyanins in the flavonoid biosynthetic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown that the expression of genes involved in the flavonoid biosynthesis pathway and the accumulation of flavonoids can increase under certain conditions, such as treatment with methyl jasmonate .
Metabolic Pathways
This compound is involved in the flavonoid biosynthesis pathway. It interacts with enzymes such as flavanone 3-hydroxylase (F3H), which plays a key role in the regulation of flavonols and anthocyanidins accumulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is synthesized in the cytosol and subsequently transported into the vacuole . The transport and accumulation of flavonoids like this compound can have a significant impact on plant phenotypic traits .
Subcellular Localization
This compound is localized in the cytosol and nucleus of cells . The subcellular localization of this compound can affect its activity or function. For instance, its localization in the cytosol allows it to participate in the flavonoid biosynthesis pathway .
properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i1D,2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYXWQDUYMKFB-FSTBWYLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)C3=CC=CC=C3O2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

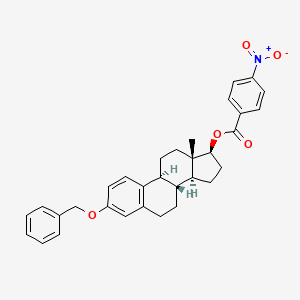

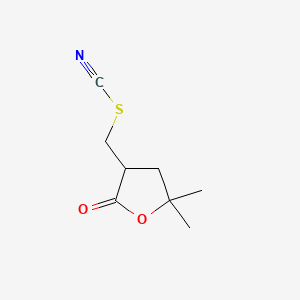
![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)

![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)
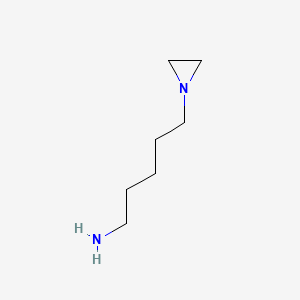


![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)
